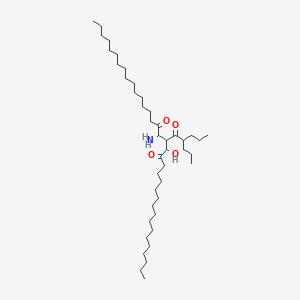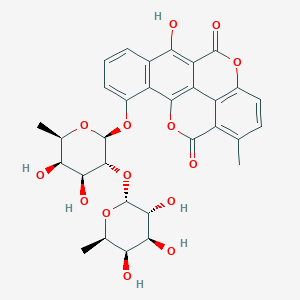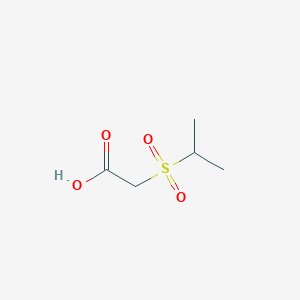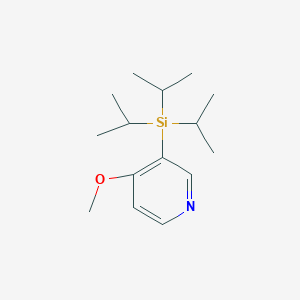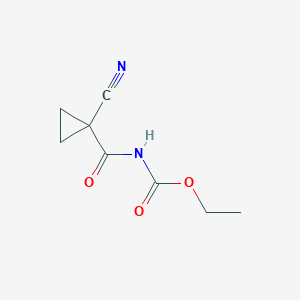
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate, commonly known as CPEB, is a chemical compound that belongs to the class of carbamate derivatives. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. CPEB has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of CPEB is not fully understood. However, it is believed that CPEB exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. CPEB has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important in the treatment of cancer.
生化学的および生理学的効果
CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for the treatment of cancer. In addition, CPEB has been shown to exhibit insecticidal properties, which make it a potential candidate for use as a pesticide.
実験室実験の利点と制限
One of the main advantages of CPEB is its ability to form stable complexes with drugs, which makes it a potential candidate for use as a drug delivery system. Another advantage is its ability to enhance the mechanical properties of polymers, which makes it a potential candidate for use as a polymer additive. However, one of the limitations of CPEB is its low solubility in non-polar solvents, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the study of CPEB. One direction is the development of CPEB-based drug delivery systems for the treatment of various diseases. Another direction is the study of the insecticidal properties of CPEB for the development of new pesticides. Additionally, the study of the mechanism of action of CPEB and its effects on various biological systems is an important area of future research.
合成法
The synthesis of CPEB involves the reaction of ethyl carbamate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields CPEB as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
CPEB has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with drugs. In the field of agriculture, CPEB has been studied for its potential use as a pesticide due to its insecticidal properties. In the field of material science, CPEB has been studied for its potential use as a polymer additive due to its ability to enhance the mechanical properties of polymers.
特性
CAS番号 |
133036-89-2 |
|---|---|
製品名 |
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7(12)10-6(11)8(5-9)3-4-8/h2-4H2,1H3,(H,10,11,12) |
InChIキー |
JPHIXHZZHMNCMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C1(CC1)C#N |
正規SMILES |
CCOC(=O)NC(=O)C1(CC1)C#N |
同義語 |
Carbamic acid, [(1-cyanocyclopropyl)carbonyl]-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



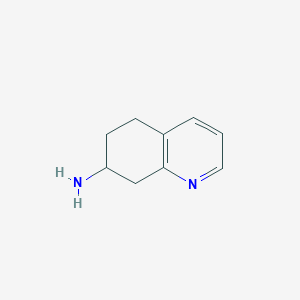
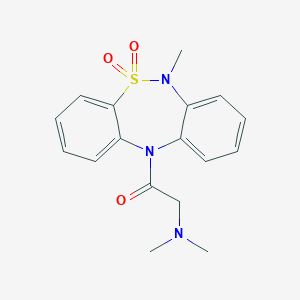
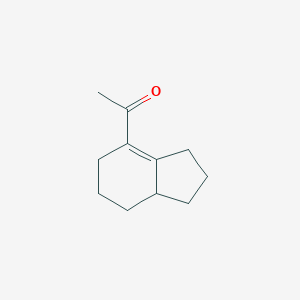
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
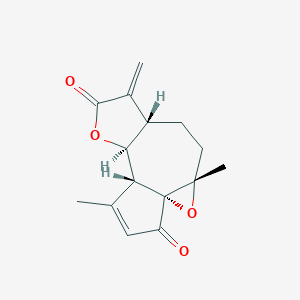
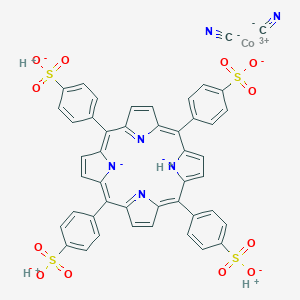
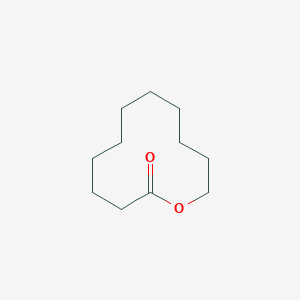
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
